Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound (CAS RN: 526190-77-2) is a benzo[b]thiophene derivative featuring a fused tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a 2-imino-4-oxo-1,3-thiazolidin-5-yl acetylated amine at position 2 . The thiazolidinone moiety is a hallmark of bioactive molecules, often associated with antidiabetic, antimicrobial, and anti-inflammatory properties . Its molecular structure was confirmed via NMR and HRMS-ESI (exact mass: 390.1370) in related syntheses .
Properties
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-14(21)11-7-4-2-3-5-8(7)23-13(11)17-10(19)6-9-12(20)18-15(16)24-9/h9H,2-6H2,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGKIYQGHMRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H18N2O4S
Molecular Weight : 334.39 g/mol
IUPAC Name : this compound
CAS Number : 302804-56-4
The compound features a thiazolidinone ring and a tetrahydro-benzothiophene moiety, which are responsible for its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone structure has been shown to interact with various enzymes, potentially inhibiting their activity. This is crucial in pathways related to metabolism and disease progression.
- Receptor Interaction : The compound may bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis |
| HeLa | 30.5 | Cell cycle arrest at G2/M phase |
In these studies, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation and DNA fragmentation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings indicate potential applications in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been explored in animal models. It was shown to reduce inflammation markers significantly in models of induced paw edema:
| Treatment Group | Inflammation Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
This suggests that the compound may have therapeutic potential for inflammatory diseases .
Case Studies
A study conducted by Carraro Junior et al. evaluated the antioxidant and anti-inflammatory properties of thiazolidinone derivatives similar to the compound . They found that these compounds effectively reduced oxidative stress markers and inflammation in vitro and in vivo models .
Another investigation focused on the anticancer effects of similar thiazolidinone compounds demonstrated significant tumor reduction in xenograft models when treated with these derivatives, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Key Differences: Substituent at position 2: A 4-hydroxyphenyl group replaces the thiazolidinone-acetyl moiety. Ethyl ester (vs. methyl ester) at position 3.
- Synthesis : Synthesized via Petasis reaction (22% yield) using HFIP solvent and 3 Å molecular sieves .
- Implications: The phenolic -OH group increases polarity, likely reducing cell permeability compared to the thiazolidinone derivative.
2-[[(5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Key Differences: Thioxo (C=S) group replaces the imino (C=NH) group in the thiazolidinone ring. Dichlorophenyl substituent enhances lipophilicity and steric bulk. Carboxamide (vs. methyl ester) at position 3.
- Implications : The thioxo group may alter hydrogen-bonding interactions, while the dichlorophenyl group could enhance receptor affinity in antimicrobial applications .
Thiazolidinone-Based Pesticides (e.g., Metsulfuron Methyl)
Physicochemical and Pharmacokinetic Properties
- The dichlorophenyl derivative’s higher LogP suggests superior membrane penetration but may increase metabolic instability.
Q & A
Q. What are the established synthetic routes for Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the functionalization of a tetrahydrobenzothiophene core. A common approach includes:
- Step 1 : Condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives with chloroacetyl chloride or analogous acylating agents under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C to control exothermicity .
- Step 2 : Subsequent coupling with 2-imino-4-oxo-1,3-thiazolidin-5-yl acetic acid derivatives via nucleophilic acyl substitution. This step may require activation of the carboxylate group using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Final esterification with methanol under acidic or basic catalysis to yield the methyl ester .
Q. Table 1: Comparison of Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | DCM | 0–5°C | 60–75% |
| 2 | DCC, DMAP | THF | RT | 45–65% |
| 3 | MeOH, H₂SO₄ | MeOH | Reflux | 80–90% |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the benzothiophene backbone and substituent integration. Key signals include aromatic protons (δ 6.8–7.5 ppm) and thiazolidinone carbonyls (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the thiazolidinone and benzothiophene moieties .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What biological targets or pathways are associated with this compound?
The compound’s thiazolidinone and benzothiophene motifs suggest potential interactions with:
- Enzymes : Inhibition of cyclooxygenase (COX) or phosphodiesterases (PDEs) due to structural similarity to known anti-inflammatory agents .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) involved in metabolic or inflammatory pathways, inferred from SAR studies of analogous thiazolidinone derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step (Step 2)?
- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems. For example, Pd(OAc)₂ with PPh₃ enhances cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Temperature Control : Gradual warming from 0°C to RT reduces side reactions (e.g., dimerization) .
Q. Table 2: Catalyst Optimization for Step 2
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 72 | 98 |
| CuI/1,10-phen | Toluene | 65 | 95 |
| No catalyst | THF | 45 | 85 |
Q. How can contradictions in biological activity data across studies be resolved?
- Substituent Analysis : Compare analogs with varying substituents on the benzothiophene or thiazolidinone rings. For example, electron-withdrawing groups (e.g., -Cl) may enhance enzyme inhibition but reduce solubility .
- Assay Standardization : Use consistent in vitro models (e.g., COX-2 inhibition assays) and validate with in vivo inflammation models (e.g., carrageenan-induced edema) to reconcile discrepancies .
Q. What computational methods predict the compound’s reactivity and mechanism of action?
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites on the thiazolidinone ring, guiding derivatization strategies .
- Molecular Docking : Simulates binding to targets like COX-2, identifying key interactions (e.g., hydrogen bonds with Arg120 or Tyr355) .
Q. Table 3: DFT-Calculated Reactivity Parameters
| Position | Fukui Index (Electrophilicity) | Charge Density (e⁻) |
|---|---|---|
| C5 (thiazolidinone) | 0.45 | -0.32 |
| S1 (benzothiophene) | 0.28 | -0.15 |
Q. What strategies mitigate side reactions during esterification (Step 3)?
- Acid Catalysis : Sulfuric acid in methanol minimizes transesterification by protonating competing nucleophiles .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, suppressing degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
